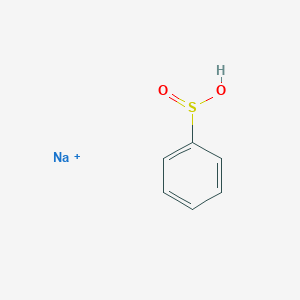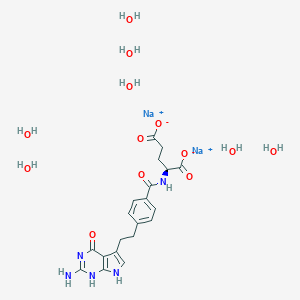
4-甲氧基三苯甲氯
描述
4-Methoxytrityl chloride, also known as 4-Methoxytriphenylchloromethane or MMT, is an important organic intermediate compound . It is used as a selective protecting reagent for primary hydroxyl groups .
Synthesis Analysis
4-Methoxytrityl chloride is used in Fmoc solid-phase peptide synthesis . It is also used in the preparation of a group of cyclic polypeptide compounds, phosphoramidite nucleoside derivatives, nanomaterials, and their antiviral drugs .Molecular Structure Analysis
The molecular formula of 4-Methoxytrityl chloride is C20H17ClO . Its molecular weight is 308.8 g/mol .Chemical Reactions Analysis
4-Methoxytrityl chloride is used in Fmoc solid-phase peptide synthesis . It is also used as a selective protecting reagent for primary hydroxyl groups .Physical And Chemical Properties Analysis
4-Methoxytrityl chloride is a light yellow to beige to pink crystalline powder . It is soluble in toluene . It is hygroscopic .科学研究应用
Synthesis of Nucleosides and Nucleotides
4-Methoxytriphenylchloromethane is widely used in the synthesis of nucleosides and nucleotides. It acts as a protective group for the hydroxyl groups present in these molecules. By protecting the hydroxyl groups, it prevents unwanted side reactions during the chemical synthesis, allowing for the production of pure nucleoside and nucleotide sequences which are essential for genetic research and drug development .
Peptide Synthesis
In peptide synthesis, 4-Methoxytriphenylchloromethane is employed to protect the amino group of amino acids. This protection is crucial to ensure that the amino group does not react prematurely during the synthesis process. The use of this compound allows for greater control over the peptide chain formation, leading to more efficient synthesis of complex peptides .
Material Science
Researchers in material science utilize 4-Methoxytriphenylchloromethane for modifying the surface properties of materials. This compound can be used to introduce hydrophobic groups onto the surface, which can alter the material’s interaction with water and other substances. Such modifications are important in creating specialized coatings and materials with desired properties .
Organic Synthesis
4-Methoxytriphenylchloromethane serves as a key reagent in organic synthesis. It is particularly useful in the preparation of various organic compounds through Friedel-Crafts acylation reactions. Its role in these reactions is to introduce triphenylmethyl groups into the molecular structure, which can significantly alter the chemical and physical properties of the resulting compounds .
Pharmaceutical Research
In pharmaceutical research, 4-Methoxytriphenylchloromethane is used to protect functional groups in drug molecules during synthesis. This selective protection helps in the step-wise construction of complex drug molecules, ensuring that each functional group reacts in the correct order and with the right reagents, which is vital for the development of new medications .
Analytical Chemistry
Analytical chemists use 4-Methoxytriphenylchloromethane as a derivatization agent for the analysis of compounds by techniques such as chromatography. Derivatization with this compound can improve the detection and quantification of analytes, especially those with poor chromatographic behavior .
Bioconjugation Techniques
4-Methoxytriphenylchloromethane is instrumental in bioconjugation techniques where it is used to attach biomolecules to various supports or to each other. For example, it can be used to conjugate peptides to carrier proteins in the production of antibodies. This application is crucial for the development of diagnostic assays and vaccines .
Polymer Chemistry
In polymer chemistry, 4-Methoxytriphenylchloromethane is utilized to introduce end-capping groups during the synthesis of polymers. This end-capping can control the molecular weight and end-group functionality of the polymers, which is important for tailoring the properties of the polymers for specific applications .
作用机制
Target of Action
4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .
Result of Action
The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .
Action Environment
The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.
安全和危害
4-Methoxytrityl chloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHMJWDFPBPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162787 | |
| Record name | p-(Chlorodiphenylmethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14470-28-1 | |
| Record name | 4-Methoxytrityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Chlorodiphenylmethyl)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14470-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Chlorodiphenylmethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(chlorodiphenylmethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methoxytrityl chloride interact with its target, and what are the downstream effects of this interaction?
A1: 4-Methoxytrityl chloride (MMTr-Cl) reacts selectively with hydroxyl groups, forming 4-methoxytrityl ethers. This reaction is particularly useful for protecting primary hydroxyl groups in molecules like nucleosides []. The bulky 4-methoxytrityl group provides steric hindrance, preventing unwanted reactions at the protected site. The protection can be later removed under mild acidic conditions, releasing the free hydroxyl group for further synthetic manipulations.
Q2: What is the structural characterization of 4-methoxytrityl chloride?
A2:
Q3: What are the typical applications of 4-methoxytrityl chloride resins in solid-phase synthesis?
A3: 4-Methoxytrityl chloride resins are frequently used in solid-phase synthesis to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols []. This immobilization allows for efficient chemical transformations on the attached molecules, followed by cleavage from the resin to yield the desired product.
Q4: What are the typical cleavage conditions for removing the 4-methoxytrityl protecting group from a molecule?
A4: 4-Methoxytrityl (MMTr) ethers are labile under acidic conditions and can be cleaved using dilute acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM) [, ]. The choice of specific conditions depends on the sensitivity of other functional groups in the molecule being synthesized.
Q5: Are there any known safety concerns associated with handling 4-methoxytrityl chloride?
A5: Yes, 4-methoxytrityl chloride is classified as an irritant []. It is essential to handle this compound with appropriate safety precautions, including using a fume hood, wearing chemical safety goggles and rubber gloves, and avoiding inhalation or contact with skin and eyes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)










![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)